2-(4-Bromo-2-chlorophenoxy)acetohydrazide
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Overview
Description
2-(4-Bromo-2-chlorophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H8BrClN2O2 and a molecular weight of 279.52 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Scientific Research Applications
2-(4-Bromo-2-chlorophenoxy)acetohydrazide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenoxy)acetohydrazide typically involves the reaction of 4-bromo-2-chlorophenol with chloroacetic acid to form 2-(4-bromo-2-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-chlorophenoxy)acetohydrazide: Similar in structure but with different positional isomers of bromine and chlorine.
2-(4-Bromo-2-chlorophenoxy)acetic acid: The precursor to 2-(4-Bromo-2-chlorophenoxy)acetohydrazide, lacking the hydrazide group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFWXVTXLGVPLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409029 |
Source
|
Record name | 2-(4-bromo-2-chlorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588680-03-9 |
Source
|
Record name | 2-(4-bromo-2-chlorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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